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A Pharmacokinetic Showdown: Immediate-
Release vs. Extended-Release Viloxazine
A detailed comparison of the pharmacokinetic profiles of immediate-release and extended-

release viloxazine formulations reveals key differences in absorption, distribution, and

elimination, providing critical insights for researchers and drug development professionals. The

extended-release formulation, designed for once-daily administration, exhibits a prolonged

absorption phase and a longer half-life, leading to more stable plasma concentrations over a

24-hour period compared to its immediate-release counterpart.

Viloxazine, a selective norepinephrine reuptake inhibitor, has been formulated in both

immediate-release (IR) and extended-release (ER) forms. While the IR version was previously

marketed in Europe for the treatment of depression, the ER formulation (Qelbree®) is approved

in the United States for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2]

Understanding the distinct pharmacokinetic properties of these formulations is essential for

clinical application and future drug development.

Comparative Pharmacokinetic Parameters
The transition from an immediate-release to an extended-release formulation significantly alters

the pharmacokinetic profile of viloxazine, aiming to provide sustained therapeutic effects and

improved patient compliance with a once-daily dosing regimen. The ER formulation's relative

bioavailability is approximately 88% compared to the IR formulation.[3][4]
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Pharmacokinetic
Parameter

Immediate-Release (IR)
Viloxazine

Extended-Release (ER)
Viloxazine

Time to Peak Concentration

(Tmax)

1–4 hours (a study showed

29–171 minutes)[1][5]
Approximately 5 hours[6]

Elimination Half-Life (t½)
~2.5 hours (a study showed a

range of 2.19–4.31 hours)[1][5]
Approximately 7 hours[6]

Maximum Concentration

(Cmax)

1108–2932 ng/mL (single 100

mg dose)[5]

Varies by dose and population

(see below)

Bioavailability ~85%[1]
~88% relative to IR

formulation[3][4]

Extended-Release Viloxazine Cmax and AUC Data (Steady State)

Population Dose
Cmax (μg/mL,
Mean ± SD)

AUC0-t (μg·h/mL,
Mean ± SD)

Children 100 mg 1.60 ± 0.70 19.29 ± 8.88

200 mg 2.83 ± 1.31 34.72 ± 16.53

400 mg 5.61 ± 2.48 68.00 ± 28.51

Adolescents 200 mg 2.06 ± 0.90 25.78 ± 11.55

400 mg 4.08 ± 1.67 50.80 ± 19.76

600 mg 6.49 ± 2.87 79.97 ± 36.91

Visualizing the Pharmacokinetic Profiles
The differing release mechanisms of the IR and ER formulations result in distinct plasma

concentration-time profiles.
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Immediate-Release (IR) Viloxazine Extended-Release (ER) Viloxazine

Oral Administration
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High Cmax
(1-4 hours)

Rapid Decline
(t½ ~2.5h)

Multiple Daily Doses

Oral Administration

Prolonged Absorption

Lower, Delayed Cmax
(~5 hours)

Slower Decline
(t½ ~7h)

Once-Daily Dosing
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Pharmacokinetic workflow of IR vs. ER Viloxazine.

The immediate-release formulation leads to a rapid increase in plasma concentration, reaching

a high peak before a swift decline. This necessitates multiple daily doses to maintain

therapeutic levels. In contrast, the extended-release formulation provides a slower, more

gradual absorption, resulting in a delayed and lower peak concentration, followed by a more

sustained plasma level, making it suitable for once-daily administration.

Experimental Protocols
The pharmacokinetic data for extended-release viloxazine is primarily derived from population

pharmacokinetic models based on data from Phase 3 clinical trials in pediatric patients with

ADHD, as well as open-label, crossover studies in healthy adults.[7][8] In these studies, plasma

concentrations of viloxazine were typically measured using validated chromatographic tandem
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mass spectrometry methods.[8] Blood samples were collected at various time points post-

administration to characterize the concentration-time profile. For immediate-release viloxazine,

early pharmacokinetic studies involved the administration of single oral doses to healthy male

and female volunteers to determine key parameters such as half-life and peak plasma levels.

[5]

Signaling Pathways and Metabolism
The primary mechanism of action of viloxazine is the inhibition of the norepinephrine

transporter, leading to increased levels of norepinephrine in the synaptic cleft.[2] Viloxazine is

predominantly metabolized in the liver, primarily through 5-hydroxylation mediated by the

cytochrome P450 isoenzyme CYP2D6, with minor contributions from other CYP enzymes.[7]

The resulting metabolites are then largely excreted in the urine.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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